molecular formula C18H18N4O4S B2935566 (2,6-Dimethoxypyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034412-53-6

(2,6-Dimethoxypyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2935566
CAS No.: 2034412-53-6
M. Wt: 386.43
InChI Key: UKTKDLXRLYPBCY-UHFFFAOYSA-N
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Description

(2,6-Dimethoxypyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research focusing on the synthesis and biological screening of compounds featuring pyridine, oxadiazole, and thiophene moieties has shown promising antimicrobial, antimycobacterial, and antitumor activities. These studies underline the potential of structurally complex molecules in drug development and disease treatment:

  • A study detailed the synthesis of nicotinic acid hydrazide derivatives, showcasing antimicrobial and antimycobacterial activity. These compounds, similar in complexity to the query compound, highlight the potential for discovering new therapeutic agents (R.V.Sidhaye et al., 2011).
  • Research on organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar pyrrolidin-1-yl)methanone structures demonstrated significant antimicrobial activities. This suggests that incorporating metal complexes could enhance biological efficacy (H. Singh et al., 2016).

Chemical Synthesis and Characterization

Studies on the synthesis, characterization, and theoretical analysis of compounds incorporating thiophene and pyrrolidin-1-yl)methanone structures have provided insights into their chemical properties and potential applications:

  • The creation of novel organotin(IV) complexes showcases the versatility of these structures in forming stable, biologically active compounds. This underscores the potential for complex molecules like the query compound in creating new materials with specific properties (H. Singh et al., 2016).
  • Research on isomorphous structures featuring thiophene and pyridine groups emphasizes the role of molecular structure in determining the physical and chemical properties of compounds. This could be relevant for designing materials with specific functionalities (V. Rajni Swamy et al., 2013).

Drug Design and Molecular Docking

Investigations into the drug-likeness and molecular docking of derivatives similar to the query compound have highlighted the importance of structural design in drug development:

  • A study on dihydropyrrolone conjugates explored their in silico drug-likeness and in vitro microbial investigation, illustrating the process of evaluating compound potentials as therapeutic agents. This approach could be applied to evaluate the query compound's suitability for drug development (K. Pandya et al., 2019).

Properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-24-14-6-5-12(16(19-14)25-2)18(23)22-8-7-11(10-22)15-20-17(26-21-15)13-4-3-9-27-13/h3-6,9,11H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKDLXRLYPBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.